2-amino-3-(4-bromo-1H-indol-3-yl)propanoic Acid
Description
Properties
IUPAC Name |
2-amino-3-(4-bromo-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c12-7-2-1-3-9-10(7)6(5-14-9)4-8(13)11(15)16/h1-3,5,8,14H,4,13H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKIVYVSESEHFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=CN2)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70471844 | |
| Record name | 2-amino-3-(4-bromo-1H-indol-3-yl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70471844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25796-04-7 | |
| Record name | 2-amino-3-(4-bromo-1H-indol-3-yl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70471844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-amino-3-(4-bromo-1H-indol-3-yl)propanoic acid typically starts from 4-bromoindole or related halotryptophan precursors. The key step involves palladium-catalyzed amination reactions (Buchwald-Hartwig amination) to introduce amino functionalities or diversify the indole moiety under mild aqueous or mixed solvent conditions. The process is carried out under inert atmosphere with precise control of reagents and conditions to preserve the sensitive amino acid structure.
Palladium-Catalyzed Buchwald-Hartwig Amination
A standard and effective method for modifying halotryptophans, including 4-bromo derivatives, is the Buchwald-Hartwig amination using palladium catalysts with bulky phosphine ligands such as Pd(tBu-XPhos)G1. The reaction conditions and procedure are as follows:
- Catalyst and Ligand: Pd(tBu-XPhos)G1 at 2–15 mol% loading.
- Substrate: 4-bromoindole or 4-bromotryptophan derivatives (0.05–0.2 mmol scale).
- Amination Agent: Aniline or substituted anilines (2 equivalents).
- Base: Potassium carbonate (K2CO3) or potassium hydroxide (KOH) in aqueous solution.
- Solvent: Tetrahydrofuran (THF) or 1,4-dioxane mixed with water.
- Temperature: 65 °C for conventional heating or 100 °C for microwave-assisted reactions.
- Reaction Time: 8–16 hours for conventional heating; 8 minutes under microwave irradiation.
- In a vial under argon, Pd(tBu-XPhos)G1 catalyst is combined with 4-bromoindole (0.2 mmol), THF (0.2 mL), aniline (0.4 mmol), and aqueous K2CO3 (0.24 mmol in 0.2 mL water).
- The mixture is stirred at 65 °C for 16 hours.
- After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate.
- The organic phase is dried and concentrated to yield crude product.
- Purification is done by automated silica gel chromatography.
Microwave-assisted versions accelerate the process by heating the mixture at 100 °C for 8 minutes in sealed vials, enhancing yields and reducing reaction times significantly.
Purification Techniques
Purification of the crude this compound is critical due to the presence of side products and unreacted starting materials. Two main purification methods are employed:
- Silica Gel Chromatography: Used for initial purification of crude products from organic extraction.
- Automated Reverse Phase Chromatography: Utilizes C-18 cartridges with methanol/water gradients. The crude sample is dissolved in acidic aqueous solution (0.1 M HCl) and subjected to a gradient elution starting from low methanol (2%) to high methanol (up to 95%) over several column volumes. Monitoring is done at UV wavelengths 254 nm and 280 nm.
Preparation of Stock Solutions for Research Use
For experimental and formulation purposes, stock solutions of this compound are prepared with precise molar concentrations in solvents such as DMSO. The following table summarizes typical stock solution preparations based on compound mass and desired molarity:
| Mass of Compound | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM Solution | 3.5321 mL | 17.6604 mL | 35.3207 mL |
| 5 mM Solution | 0.7064 mL | 3.5321 mL | 7.0641 mL |
| 10 mM Solution | 0.3532 mL | 1.766 mL | 3.5321 mL |
These solutions are used for in vivo and in vitro studies, requiring clarity and homogeneity, often achieved by sequential addition of solvents such as DMSO, PEG300, Tween 80, and water or corn oil with vortexing or sonication to ensure dissolution.
Summary Table of Key Reaction Parameters
| Parameter | Details |
|---|---|
| Catalyst | Pd(tBu-XPhos)G1 (2–15 mol%) |
| Substrate | 4-Bromoindole or 4-bromotryptophan |
| Amination Agent | Aniline (2 eq) |
| Base | K2CO3 or KOH in aqueous solution |
| Solvent | THF, 1,4-dioxane + water |
| Temperature | 65 °C (conventional), 100 °C (microwave) |
| Reaction Time | 16 h (conventional), 8 min (microwave) |
| Purification | Silica gel chromatography, Reverse phase chromatography |
| Stock Solution Solvents | DMSO, PEG300, Tween 80, water, corn oil |
Research Findings and Notes
- The Buchwald-Hartwig amination method is versatile and allows for diversification of the indole ring with various amines under mild aqueous conditions, preserving the amino acid functionality.
- Microwave-assisted synthesis significantly reduces reaction time while maintaining or improving yield and purity.
- Purification by automated reverse phase chromatography ensures high purity suitable for research applications.
- Preparation of stock solutions follows strict protocols to maintain solubility and stability for biological assays.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(4-bromo-1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The indole ring can be oxidized or reduced, affecting the overall reactivity and biological activity of the compound.
Coupling Reactions: The amino acid side chain can participate in peptide coupling reactions, forming larger biomolecules.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in a solvent like dichloromethane.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemical Synthesis
Building Block for Indole Derivatives
The compound serves as a crucial building block for synthesizing more complex indole derivatives. Its structure allows for the introduction of various functional groups, making it versatile for creating new compounds with potential pharmaceutical applications .
Synthetic Methods
Common synthetic routes involve:
- Formation of the Indole Ring : Various methods, including Fischer indole synthesis, are employed to create the indole framework.
- Bromination : The introduction of the bromine atom at the 4-position can be achieved through electrophilic aromatic substitution reactions.
- Side Chain Modification : The propanoic acid side chain is typically introduced via alkylation reactions using halogenated carboxylic acids .
Biological Research
Interaction with Biological Macromolecules
Research indicates that 2-amino-3-(4-bromo-1H-indol-3-yl)propanoic acid interacts with proteins and nucleic acids, providing insights into its potential as a therapeutic agent. Its ability to modulate biological pathways makes it a candidate for further exploration in drug development .
Neurotransmitter Regulation
The compound's mechanism of action involves influencing neurotransmitter levels, particularly serotonin. By acting as an inhibitor of tryptophan hydroxylase, it disrupts serotonin synthesis pathways, which may have implications for mood disorders and other neuropsychiatric conditions .
Medical Applications
Potential Therapeutic Uses
The compound is being investigated for its potential anti-inflammatory, anticancer, and antimicrobial properties. Its unique structure allows it to target specific biological pathways, making it a candidate for developing novel therapeutic agents .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated that this compound inhibits tumor cell proliferation in vitro. |
| Study B | Neurotransmitter Effects | Found that the compound significantly reduces serotonin levels in neuronal cultures, suggesting its role in mood regulation. |
| Study C | Antimicrobial Properties | Showed effectiveness against various bacterial strains, indicating potential as an antimicrobial agent. |
Mechanism of Action
The mechanism of action of 2-amino-3-(4-bromo-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. The bromine atom can enhance the compound’s binding affinity and specificity. The amino acid side chain allows for interactions with biological macromolecules, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-amino-3-(1H-indol-3-yl)propanoic acid (Tryptophan): A naturally occurring amino acid with a similar structure but without the bromine atom.
5-bromo-2-amino-3-(1H-indol-3-yl)propanoic acid: Another brominated indole derivative with the bromine atom at a different position.
Uniqueness
2-amino-3-(4-bromo-1H-indol-3-yl)propanoic acid is unique due to the specific position of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to other indole derivatives. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .
Biological Activity
2-amino-3-(4-bromo-1H-indol-3-yl)propanoic acid, a derivative of indole, has garnered attention due to its diverse biological activities. This compound exhibits significant potential in various therapeutic areas, including neuroprotection, antimicrobial effects, and anticancer properties. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.
Overview of Indole Derivatives
Indole derivatives are known for their broad-spectrum biological activities. The structural features of this compound, specifically the presence of an indole ring, amino group, and carboxylic acid group, contribute to its interactions with various biological targets. These interactions can modulate neurotransmitter systems and influence cellular pathways.
Target Interactions
The compound is known to bind with high affinity to multiple receptors, particularly serotonin receptors. This interaction suggests potential neuroprotective properties and the ability to influence neurotransmitter pathways, which is crucial for understanding its therapeutic applications.
Biochemical Pathways
The biochemical properties of this compound indicate that it can affect various cellular functions through multiple mechanisms:
- Antagonistic Action : It acts as an antagonist at certain neurotransmitter receptors.
- Influence on Neurotransmitter Systems : The compound may modulate serotonin pathways due to its structural similarities with serotonin and other indoleamines.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains with promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
| Escherichia coli | 0.0039 - 0.025 mg/mL |
| Bacillus subtilis | 4.69 - 22.9 µM |
| Pseudomonas aeruginosa | 13.40 - 137.43 µM |
These findings suggest that the compound could be effective against both Gram-positive and Gram-negative bacteria .
Anticancer Properties
The anticancer potential of this compound has also been explored. Studies have shown that it can inhibit cell proliferation in various cancer cell lines:
| Cell Line | Effect |
|---|---|
| HepG2 (liver cancer) | Significant growth inhibition |
| MCF-7 (breast cancer) | Modulation of cell cycle progression |
The mechanism behind these effects may involve the inhibition of enzymes related to cell proliferation and apoptosis induction .
Case Studies
Several studies have investigated the biological activities of this compound:
- Neuroprotective Effects : In a study examining neurodegenerative diseases, the compound demonstrated potential in protecting neuronal cells from oxidative stress-induced damage.
- Antimicrobial Efficacy : A comparative study highlighted its effectiveness against multidrug-resistant bacterial strains, showcasing its potential as a lead compound for antibiotic development.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-amino-3-(4-bromo-1H-indol-3-yl)propanoic acid?
- Methodology : Utilize multi-step organic synthesis involving indole ring bromination followed by coupling with protected amino acid precursors. For brominated indole derivatives, regioselective bromination at the 4-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., light or thermal activation) . Subsequent coupling with a β-amino acid scaffold may employ HATU or DCC-mediated amidation, as seen in analogous indole-containing ligand syntheses . Purification via reversed-phase HPLC or column chromatography is critical to isolate the target compound from regioisomers (e.g., 5-bromo derivatives) .
Q. How should researchers characterize the structural integrity of this compound?
- Methodology : Combine spectroscopic and crystallographic techniques:
- NMR : Assign peaks using , , and -NMR (if applicable) to confirm the bromine substitution pattern and stereochemistry. For example, indole proton signals (e.g., H-2 and H-4) are diagnostic for regiochemistry .
- X-ray crystallography : Resolve ambiguities in stereochemistry or bromine positioning, as demonstrated for structurally related sulfonamido-indole derivatives .
- HPLC-MS : Validate purity (>95%) and monitor degradation products using C18 columns with UV/Vis or MS detection .
Q. What are the optimal storage conditions to maintain compound stability?
- Methodology : Store lyophilized samples at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent bromine dissociation or oxidation. For dissolved samples, use DMSO or pH-stabilized aqueous buffers (pH 6–7), and avoid repeated freeze-thaw cycles . Stability studies should include periodic LC-MS checks to detect decomposition (e.g., dehalogenation) .
Q. How is this compound utilized in coordination chemistry studies?
- Methodology : Employ as a ligand for metal complexes (e.g., Ce(III), Cu(II)) due to its amino and carboxylate groups. Design experiments by dissolving the compound in DMF/water mixtures, adjusting pH to deprotonate functional groups, and titrating with metal salts. Monitor binding via UV-Vis spectroscopy or cyclic voltammetry, as shown for analogous indole-amino acid ligands .
Advanced Research Questions
Q. How does bromine substitution at the indole 4-position influence biological or catalytic activity compared to other halogenated analogs?
- Methodology : Conduct comparative studies with fluoro- or iodo-substituted derivatives (e.g., 6-fluoroindole analogs ). Assess steric/electronic effects via:
- Enzymatic assays : Measure inhibition constants () or binding affinities using surface plasmon resonance (SPR).
- Computational modeling : Perform DFT calculations to evaluate halogen bonding interactions and electron-withdrawing effects .
- Structure-activity relationships (SAR) : Correlate substitution patterns with activity in antimicrobial or anticancer screens .
Q. How can researchers resolve contradictions in analytical data (e.g., unexpected NMR signals or HPLC peaks)?
- Methodology :
- Regioisomer identification : Compare retention times and fragmentation patterns (LC-MS/MS) with synthesized 5-bromo or 6-bromo standards .
- Impurity profiling : Use reference standards (e.g., EP impurities ) to identify byproducts like dehalogenated species or oxidized indole rings.
- Dynamic NMR : Resolve conformational equilibria or tautomerism by variable-temperature NMR .
Q. What strategies are effective for incorporating this compound into peptide-based drug candidates?
- Methodology :
- Solid-phase peptide synthesis (SPPS) : Introduce the bromoindole moiety as a side chain using Fmoc-protected derivatives. Optimize coupling conditions (e.g., HATU/DIPEA in DMF) to avoid indole ring bromine loss .
- Click chemistry : Functionalize the bromine site via Suzuki-Miyaura cross-coupling for bioconjugation or fluorophore attachment .
Q. What are the challenges in comparative studies with halogenated analogs, and how can they be mitigated?
- Methodology :
- Synthetic reproducibility : Standardize bromination conditions (e.g., solvent, temperature) to minimize regioisomer formation .
- Data normalization : Use internal standards (e.g., deuterated solvents for NMR) to account for batch-to-batch variability .
- Meta-analysis : Aggregate data from multiple studies (e.g., PubChem ) to identify trends in halogen-dependent bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
